Product packaging for Ethyl 2-diazo-3-oxopentanoate(Cat. No.:)

Ethyl 2-diazo-3-oxopentanoate

Cat. No.: B1515492
M. Wt: 170.17 g/mol
InChI Key: IAWGHLWEWCORHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of α-Diazo Carbonyl Compounds in Synthesis

The chemistry of α-diazo carbonyl compounds dates back to 1883 with the first reported synthesis by Peter Curtius. sioc.ac.cn These compounds, characterized by a diazo group (=N₂) attached to the carbon atom alpha to a carbonyl group, have since become indispensable reagents in organic synthesis. sioc.ac.cnnih.gov Their significance stems from their ability to undergo a wide variety of chemical transformations under mild conditions. sioc.ac.cn

Key historical developments that propelled the use of α-diazo carbonyl compounds include:

The Wolff Rearrangement: Noticed by Ludwig Wolff, this reaction involves the conversion of an α-diazoketone into a ketene (B1206846), which can then be trapped by various nucleophiles to form carboxylic acid derivatives. sioc.ac.cnrsc.org

Díazo Transfer Reactions: Developed by Manfred Regitz, this method provides a general and efficient way to synthesize α-diazo carbonyl compounds from β-dicarbonyl compounds using sulfonyl azides. sioc.ac.cnwikipedia.org

Acylation of Diazomethane: A method developed by Arndt and Eistert for the preparation of terminal α-diazoketones. sioc.ac.cnscielo.br

The stability of α-diazo carbonyl compounds is enhanced when the electron density is delocalized into an electron-withdrawing group, such as in α-diazo-β-diketones and α-diazo-β-diesters, making them relatively easy to handle. wikipedia.orgworldscientific.com

Strategic Importance of Ethyl 2-Diazo-3-Oxopentanoate as a C2 Building Block

This compound is strategically important as a C2 building block, meaning it can introduce a two-carbon unit into a molecule during a chemical reaction. This capability is primarily due to the reactive nature of the diazo group.

Under thermal, photochemical, or, most commonly, transition-metal-catalyzed conditions, this compound readily extrudes nitrogen gas (N₂) to generate a highly reactive electrophilic carbenoid intermediate. sioc.ac.cn These carbenoids are electron-deficient species that readily react with electron-rich molecules. The presence of the adjacent ketone and ester groups helps to stabilize the carbenoid, making the reactions more predictable and controllable.

The general process can be represented as: EtOOC-C(N₂)-C(=O)Et → EtOOC-C:-C(=O)Et + N₂

Rhodium(II) and copper(I) or (II) complexes are frequently used catalysts to facilitate this transformation, forming a metal-carbene complex that modulates the reactivity of the carbene. researchgate.net

The electrophilic carbenoid generated from this compound is a powerful tool for forming new chemical bonds. worldscientific.com

Carbon-Carbon Bond Formation:

Cyclopropanation: The carbenoid can react with alkenes in a cyclopropanation reaction to form cyclopropane (B1198618) rings, a common structural motif in many natural products and pharmaceuticals. wikipedia.org For example, rhodium-catalyzed reactions with alkenes can yield bicyclic cyclopropanes in high yields.

C-H Insertion: The carbenoid can insert into carbon-hydrogen bonds, a reaction that allows for the direct functionalization of otherwise unreactive C-H bonds.

[3+2] Cycloadditions: As a 1,3-dipole, the diazo compound itself can participate in [3+2] cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like pyrazoles or triazoles. wikipedia.org

Wolff Rearrangement: As mentioned earlier, the Wolff rearrangement leads to a ketene intermediate, which can be trapped by various carbon nucleophiles, leading to the formation of new C-C bonds. rsc.org

Carbon-Heteroatom Bond Formation:

X-H Insertion: The carbenoid can insert into the hydrogen-heteroatom bond (O-H, N-H, S-H) of alcohols, amines, and thiols, respectively. nih.gov This reaction is believed to proceed through the formation of an ylide intermediate followed by a proton migration. nih.gov

Ylide Formation: The carbenoid can react with heteroatoms possessing lone pairs of electrons (e.g., sulfur, nitrogen, oxygen) to form ylides. These ylides can then undergo further rearrangements or reactions to create new carbon-heteroatom bonds. sioc.ac.cnresearchgate.net

Synthesis of Heterocycles: this compound and related compounds are precursors for a variety of nitrogen- and oxygen-containing heterocycles. nih.gov For instance, reactions with 2-arylaziridines can produce oxazolines. nih.govd-nb.info

The versatility of this compound and its ability to facilitate the construction of both carbon-carbon and carbon-heteroatom bonds under various reaction conditions solidify its importance as a key building block in modern organic chemistry. worldscientific.comvulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O3 B1515492 Ethyl 2-diazo-3-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

ethyl 2-diazo-3-oxopentanoate

InChI

InChI=1S/C7H10N2O3/c1-3-5(10)6(9-8)7(11)12-4-2/h3-4H2,1-2H3

InChI Key

IAWGHLWEWCORHS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=[N+]=[N-])C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Diazo 3 Oxopentanoate and Analogous α Diazo β Ketoesters

Conventional Diazotization Approaches

The most established and widely used method for the synthesis of α-diazo-β-ketoesters is the Regitz diazo transfer reaction . chem-station.com This reaction involves the transfer of a diazo group (=N₂) from a donor, typically a sulfonyl azide (B81097), to a CH-acidic acceptor compound. thieme-connect.de For the synthesis of Ethyl 2-diazo-3-oxopentanoate and its analogs, the acceptor is a β-ketoester.

The general mechanism requires a base to deprotonate the β-ketoester at the α-carbon, forming an enolate. This nucleophilic enolate then attacks the terminal nitrogen atom of the sulfonyl azide (e.g., tosyl azide or mesyl azide), leading to the formation of a diazo compound and a sulfonamide byproduct. orgsyn.org This method is highly effective for 1,3-dicarbonyl compounds due to the acidity of the methylene (B1212753) protons situated between the two carbonyl groups. Research has demonstrated that this approach can produce a variety of prochiral α-diazo-β-ketoesters in good to excellent yields, often ranging from 81% to 96%. researchgate.netmdpi.com

Table 1: Key Components in Conventional Diazo Transfer
ComponentRole/FunctionCommon Examples
SubstrateDiazo group acceptorEthyl 3-oxopentanoate, Diethyl malonate
Diazo Transfer ReagentSource of the diazo groupTosyl azide (TsN₃), Mesyl azide (MsN₃)
BaseDeprotonates the substrate to form an enolateTriethylamine (Et₃N), DBU
Typical Yields81–96% researchgate.netmdpi.com

Alternative Preparative Routes for α-Diazo-β-Ketoesters

While effective, conventional methods using sulfonyl azides carry safety concerns due to the potentially explosive nature of these reagents. organic-chemistry.org This has prompted the development of alternative strategies that offer improved safety and operational simplicity.

Lewis Base Activation of Sulfonyl Fluorides for Diazo Transfer

A significant advancement in diazo transfer methodology involves the use of stable and readily available sulfonyl fluorides as precursors to the active diazo transfer reagent. organic-chemistry.orgthieme-connect.com This approach avoids the isolation of potentially hazardous sulfonyl azides by generating them in situ. organic-chemistry.orgresearchgate.net

The process is enabled by a Lewis base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which activates the highly stable sulfur-fluorine (S-F) bond of the sulfonyl fluoride (B91410). organic-chemistry.orgthieme-connect.com In the presence of an azide source, commonly trimethylsilyl (B98337) azide (TMSN₃), the activated sulfonyl fluoride undergoes nucleophilic substitution to form the corresponding sulfonyl azide directly in the reaction mixture. organic-chemistry.orgthieme-connect.de This in situ generated reagent then efficiently transfers the diazo group to a 1,3-dicarbonyl substrate, like a β-ketoester, to yield the desired α-diazo-β-ketoester. This one-pot procedure has been shown to produce diazo compounds from 1,3-diones in moderate to excellent yields, typically between 50% and 90%. thieme-connect.com

Table 2: Reagents for Lewis Base-Activated Diazo Transfer
ReagentFunctionSpecific Example
Sulfonyl FluorideStable precursor to the diazo transfer agent2-Nitrobenzenesulfonyl fluoride thieme-connect.com
Lewis BaseActivates the S-F bondDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) organic-chemistry.org
Azide SourceProvides the N₃ groupTMSN₃ (Trimethylsilyl azide) or NaN₃ (Sodium azide) organic-chemistry.org
SubstrateDiazo group acceptor1,3-Diones (e.g., β-ketoesters) thieme-connect.com

Boron-Mediated Mukaiyama-Aldol Reactions for Precursors

An alternative strategy focuses on the synthesis of the β-ketoester precursor itself, which can then be subjected to a diazotization reaction. The Mukaiyama aldol (B89426) reaction provides a powerful method for carbon-carbon bond formation and can be adapted for this purpose.

In this context, a boron-mediated aldol reaction can be employed. This typically involves the reaction of a boron enolate with an aldehyde. The reaction can be catalyzed by a boron Lewis acid, such as boron trifluoride (BF₃), which activates the aldehyde toward nucleophilic attack by a silyl (B83357) enol ether. The initial product of this reaction is a β-hydroxy ester. Subsequent oxidation of the secondary alcohol group is required to furnish the target β-ketoester.

This two-step sequence—boron-mediated aldol addition followed by oxidation—provides a versatile route to highly functionalized β-ketoesters that may not be readily available through other methods like the Claisen condensation. libretexts.org These precursors can then be converted to the final α-diazo-β-ketoester products using a standard diazo transfer protocol.

Table 3: Steps for Boron-Mediated Precursor Synthesis
StepDescriptionKey Reagents
1. Aldol AdditionFormation of a β-hydroxy ester via C-C bond formation.Silyl enol ether, Aldehyde, Boron Lewis acid (e.g., BF₃·OEt₂)
2. OxidationConversion of the secondary alcohol to a ketone.Dess-Martin periodinane, Swern oxidation reagents
3. DiazotizationConversion of the resulting β-ketoester to the α-diazo-β-ketoester.Tosyl azide, Base (as in Sec. 2.1)

Catalytic Decomposition and Reactivity of Ethyl 2 Diazo 3 Oxopentanoate Derived Carbenoids

Transition Metal-Catalyzed Carbene Generation

The decomposition of α-diazocarbonyl compounds, such as ethyl 2-diazo-3-oxopentanoate, is most effectively achieved using transition metal catalysts. This process involves the coordination of the diazo compound to a vacant site on the metal catalyst, followed by the extrusion of dinitrogen gas (N₂) to form a metal-carbene complex, often referred to as a carbenoid. This intermediate is the key reactive species that engages in subsequent chemical transformations. A diverse range of metals, including rhodium, copper, ruthenium, iron, cobalt, gold, and silver, have been shown to effectively catalyze this transformation, each imparting unique characteristics to the resulting carbenoid's reactivity.

Rhodium(II) Catalysis

Rhodium(II) complexes are among the most powerful and versatile catalysts for the decomposition of diazo compounds. Their high efficacy and the predictable nature of the subsequent reactions have made them indispensable tools in organic synthesis. The reactions proceed via the formation of a rhodium carbenoid, which then undergoes transformations such as cyclopropanation, C-H insertion, and ylide formation.

The reactivity and selectivity of rhodium(II)-catalyzed reactions are profoundly influenced by the nature of the ligands surrounding the dimeric rhodium core. The bridging ligands, typically carboxylates or carboxamidates, play a crucial role in tuning the electronic properties of the catalyst. Electron-withdrawing ligands, such as perfluorinated carboxylates or acetamidates, enhance the electrophilicity of the rhodium center. This increased electrophilicity generally leads to higher reaction rates. For instance, the incorporation of trifluoromethylated ligands has been shown to accelerate intramolecular cyclopropanation reactions. researchgate.net

Conversely, carboxamidate ligands are often believed to increase selectivity at the expense of reactivity, although this is not a universal rule. researchgate.net The steric and electronic properties of these equatorial ligands create a specific chiral environment around the active site, which is essential for asymmetric catalysis. indiamart.com Furthermore, axial ligands, though more weakly bound than the bridging ligands, can also modulate the catalyst's performance. nih.gov Tethering Lewis base moieties, like thioethers, to the bridging ligand scaffold can control and probe the beneficial aspects of their coordination, improving reaction yields and suppressing byproduct formation in challenging cyclopropanation reactions. nih.gov

Rhodium(II) Catalyst LigandEffect on ReactivityEffect on SelectivityReference Example
Carboxylates (e.g., acetate (B1210297), pivalate)General purpose, moderate reactivity.Baseline selectivity, can be improved with chiral variants.Standard catalyst for various carbene transfer reactions. nih.gov
CarboxamidatesGenerally lower reactivity than carboxylates.Often higher selectivity due to steric and electronic effects. acs.orgUsed in asymmetric synthesis for high enantioselectivity. acs.org
Perfluorinated Ligands (e.g., trifluoroacetate)Increased reactivity due to enhanced electrophilicity. researchgate.netCan alter regioselectivity compared to standard carboxylates. nih.govAccelerated intramolecular cyclopropanation. researchgate.net
Chiral Ligands (e.g., BINOL-phosphates)Variable, dependent on ligand structure.Enables enantioselective transformations.Asymmetric cyclopropanation reactions. acs.org
Table 1. Influence of Ligand Type on Rhodium(II) Catalyst Performance.

The most common and effective rhodium(II) catalysts feature a dimeric structure often described as a "paddlewheel" or "lantern" complex. nih.gov In this arrangement, two rhodium atoms are held in close proximity by four bridging ligands that span the Rh-Rh bond. nih.govacs.org This structure creates a stable yet reactive catalytic species with open axial coordination sites on either end of the Rh-Rh axis. acs.org These axial sites are where the catalytic action takes place: a molecule of the diazo compound displaces a weakly bound solvent molecule, coordinates to the rhodium, and subsequently eliminates dinitrogen to form the rhodium carbenoid intermediate. nih.govacs.org The stability and well-defined geometry of these paddlewheel complexes make them highly effective and recyclable catalysts for a broad range of carbene transfer reactions. acs.org The design of chiral ligands for these complexes has been a major focus in the field of asymmetric catalysis, leading to the development of catalysts that can achieve high levels of enantioselectivity. acs.org

Copper(I/II) Catalysis

Copper catalysts were among the first to be used for the decomposition of diazo compounds and remain a cost-effective and synthetically valuable option. anaxlab.com Both copper(I) and copper(II) salts and complexes are effective, with copper(I) iodide and copper(II) acetate being common examples. anaxlab.comthieme-connect.com Copper-catalyzed reactions of diazoesters with alkenes lead to cyclopropanation, while reactions with alkynes can yield either 3-alkynoates or, under specific conditions, 2,3-allenoates. anaxlab.com While generally less selective than their rhodium counterparts, significant advances have been made by employing chiral ligands to induce enantioselectivity in copper-catalyzed cyclopropanations. The development of continuous-flow techniques for the synthesis and immediate consumption of diazo compounds often employs solid-supported copper catalysts, highlighting their practical utility. thieme-connect.com

Ruthenium(II) Catalysis

Ruthenium complexes have emerged as highly effective catalysts for carbenoid transformations, offering a complementary reactivity profile to rhodium and copper. nih.gov Ruthenium(II) porphyrin and carboxylate complexes, in particular, have shown excellent activity in cyclopropanation and C-H insertion reactions. nih.govnih.gov Ruthenium-catalyzed systems have demonstrated remarkable efficiency, yield, and selectivity in certain applications, making them an attractive alternative for synthetic chemists. nih.gov For instance, ruthenium-catalyzed homocoupling of ethyl diazoacetate can be used to synthesize olefins. daneshyari.com The development of simple and recyclable catalytic systems, sometimes in green media like water, further enhances the appeal of ruthenium catalysts. rsc.org

Other Metal Catalysts (e.g., Iron, Cobalt, Gold, Silver)

Beyond the dominant rhodium, copper, and ruthenium systems, a variety of other transition metals have been successfully employed to catalyze the decomposition of diazo compounds, each offering unique advantages.

Iron: As an earth-abundant and low-cost metal, iron has garnered significant interest as a more sustainable catalyst. Iron porphyrin complexes, in particular, have been shown to effectively catalyze cyclopropanation and C-H insertion reactions, proceeding through the formation of an iron carbene intermediate.

Cobalt: Cobalt catalysts, especially cobalt(II) porphyrins, are known to promote carbene transfer reactions. They are particularly notable for their ability to engage in radical-type pathways, enabling enantioselective radical cyclizations and C-H alkylations that are distinct from the chemistry of more traditional catalysts. nih.gov Cobalt complexes have also been used to catalyze the carbonylation of ethyl diazoacetate to form ketenes.

Gold: Gold catalysis has proven to be a powerful tool, particularly for reactions involving unsaturated diazo compounds. Gold(I) complexes activate diazo compounds toward reactions with alkenes and alkynes, leading to the regio- and stereoselective synthesis of complex structures like skipped dienes and enynes.

Silver: Silver catalysts, such as silver triflate, have been recognized as a potent alternative to other transition metals, offering unique reactivity profiles. researchgate.net They are particularly effective for the cyclopropenation of internal alkynes with donor/acceptor-substituted diazo compounds, a transformation that is often challenging with rhodium catalysts. acs.org Silver's dual role as both a Lewis acid to activate substrates and a transition metal to form carbenoids contributes to its unique catalytic activity. nih.govacs.org

Photochemical and Thermochemical Decomposition

The decomposition of this compound, leading to the formation of a corresponding carbene, can be initiated through either photochemical or thermochemical methods. These processes involve the extrusion of a dinitrogen molecule (N₂), a highly stable leaving group, which drives the reaction forward. The resulting carbene is a highly reactive intermediate that can subsequently engage in various chemical transformations.

Photochemical Decomposition

The photochemical decomposition of α-diazo carbonyl compounds is a well-established method for generating carbenes under mild conditions. tuni.fi Upon irradiation with light of a suitable wavelength, the diazo compound absorbs energy, leading to an excited state that readily expels a molecule of nitrogen gas to form the carbene intermediate. tuni.fi

While specific photolysis studies on this compound are not extensively detailed in the literature, the behavior of structurally similar aryldiazoacetates provides significant insight. For instance, aryldiazoacetates have been shown to undergo photolysis at room temperature under visible blue light irradiation (460–490 nm). nih.gov This modern approach avoids the need for high temperatures or metal catalysts, offering a more sustainable and potentially selective pathway for carbene generation. nih.gov The general mechanism for photochemical decomposition involves two distinct pathways: the generation of a free carbene species after dediazoniation, or a reaction from an excited diazo state before the nitrogen moiety is cleaved. tuni.fi

The reactivity of the generated carbene is diverse. For example, the photolytic decomposition of ethyl α-diazoacetate produces a carbene species that reacts indiscriminately with various organic molecules such as alcohols, ethers, and alkenes. tuni.fi

Table 1: Conditions for Photochemical Decomposition of Related Diazo Compounds

Diazo CompoundLight SourceConditionsOutcomeReference
AryldiazoacetatesBlue Light (460–490 nm)Room temperature, airCarbene formation for C-H, N-H, O-H insertions and cyclopropanations nih.gov
Ethyl α-diazoacetateNot specifiedPhotolytic decompositionFormation of carboethoxycarbene tuni.fi
Diazo Meldrum's AcidNot specifiedWavelength-dependent photochemistryReversible interconversion with diazirine isomer

Thermochemical Decomposition

Thermochemical decomposition involves heating the diazo compound to a temperature at which it becomes unstable, leading to the unimolecular extrusion of dinitrogen to yield the carbene. beilstein-journals.org The thermal stability of diazo compounds is highly dependent on their molecular structure, particularly the electronic nature of the α-substituents. nih.gov Acceptor groups, such as the two carbonyl groups in this compound, generally increase thermal stability compared to non-stabilized aliphatic diazo compounds. nih.gov

For this compound, decomposition is observed at its melting point of 68.5–70.5 °C. rsc.org The thermal decomposition of related diazoesters, such as ethyl diazoacetate (EDA), has been studied in detail and typically follows first-order kinetics. beilstein-journals.orgnih.gov The rate of decomposition is highly sensitive to temperature; for EDA, the time required to reach 50% conversion decreases from 35 minutes at 393 K (120 °C) to just 3 minutes at 423 K (150 °C). nih.gov

The average enthalpy of decomposition for diazo compounds lacking other energetic functional groups is approximately -102 kJ mol⁻¹. researchgate.net Calorimetry studies on EDA solutions show a heat of decomposition ranging from 300 to 600 J/g for concentrations between 20 and 40 wt.% in toluene. researchgate.net

Table 2: Kinetic Data for Thermal Decomposition of Ethyl Diazoacetate (EDA) at 0.023 mol/L

Temperature (K)Temperature (°C)Time to 50% Conversion (min)
39312035
40313012
4131406
4231503
Data sourced from a kinetic study of EDA in a microtube reactor. nih.gov

Table 3: Comparative Thermal Stability of Various Diazo Compounds

CompoundOnset Temperature (°C)Enthalpy of Decomposition (ΔHD, kJ/mol)
Ethyl (phenyl)diazoacetate60-102 (avg. for class)
Ethyl diazoacetate (EDA)~100-102 (avg. for class)
p-Acetamidobenzenesulfonyl azide (B81097) (p-ABSA)100-201 (avg. for class)
Data obtained from Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) experiments. researchgate.netnih.gov

The primary pathway for the thermal decomposition of stabilized diazoacetates is the unimolecular extrusion of N₂, rather than bimolecular reactions or reactions with the solvent prior to nitrogen loss. beilstein-journals.org The resulting carbene can then undergo various reactions, including dimerization to form diethyl fumarate (B1241708) and diethyl maleate (B1232345) in the case of EDA.

Intermolecular Reactions of Carbenoids from Ethyl 2 Diazo 3 Oxopentanoate

Cyclopropanation Reactions

The reaction of carbenoids with alkenes and alkynes to form three-membered rings is a cornerstone of carbene chemistry. The carbenoid derived from ethyl 2-diazo-3-oxopentanoate readily participates in these [2+1] cycloaddition reactions.

Stereoselective Cyclopropanation with Olefins

The addition of the carbenoid from this compound to olefins provides a direct route to substituted cyclopropanes. The stereochemical outcome of this reaction can be controlled through various strategies, including the use of chiral catalysts and leveraging the inherent electronic and steric properties of the substrates.

The development of chiral catalysts has enabled the enantioselective cyclopropanation of olefins with diazo compounds. While specific data for this compound is limited in readily available literature, the principles established with similar diazo esters, such as ethyl diazoacetate, are highly relevant. Chiral dirhodium(II) carboxylates and copper complexes with chiral ligands are prominent catalysts for achieving high levels of enantioselectivity. nih.gov For instance, rhodium complexes with BINAP ligands have been shown to induce asymmetry in reactions involving β-keto esters. The choice of metal and the steric and electronic properties of the chiral ligand are crucial in creating a chiral environment that directs the approach of the olefin to the metal-carbenoid intermediate, thereby controlling the stereochemistry of the resulting cyclopropane (B1198618).

Table 1: Representative Chiral Catalysts for Enantioselective Cyclopropanation

Catalyst TypeCommon LigandsMetals
Dirhodium(II) CarboxylatesChiral Carboxamidates, Phthalimido Amino AcidsRh
Copper ComplexesBis(oxazoline) (BOX), Salicylaldimine (salen)Cu
Ruthenium ComplexesPheox LigandsRu

This table represents common catalyst systems used for enantioselective cyclopropanation with diazo esters and is expected to be applicable to this compound.

The stereoselectivity of the cyclopropanation reaction is also influenced by the nature of the olefin substrate. Electron-rich olefins are generally more reactive towards the electrophilic carbenoid generated from this compound. The substituents on the double bond can exert significant steric and electronic effects that dictate the diastereoselectivity of the reaction. For example, in reactions with substituted styrenes, the electronic nature of the substituent on the aromatic ring can influence the reaction rate and, in some cases, the stereochemical outcome. rochester.edu Generally, a concerted mechanism is proposed where the stereochemistry of the olefin is retained in the cyclopropane product. However, the presence of the propionyl group in this compound, compared to the simpler ethyl diazoacetate, may introduce additional steric interactions that could influence the cis/trans selectivity of the cyclopropanation.

Cyclopropenation with Alkynes

The reaction of carbenoids with alkynes affords cyclopropenes, highly strained and reactive three-membered rings that are valuable synthetic intermediates. The carbenoid generated from this compound is expected to undergo this transformation. The principles of catalysis, particularly with rhodium and copper catalysts, that are effective for cyclopropanation are generally applicable to cyclopropenation. The resulting ethyl 2-propionyl-2-cyclopropene-1-carboxylate derivatives can serve as precursors for a variety of subsequent transformations.

X-H Insertion Reactions

Beyond cycloadditions, carbenoids are capable of inserting into various X-H bonds, where X can be carbon, nitrogen, oxygen, or other heteroatoms. This class of reactions provides a powerful method for C-H functionalization.

C-H Insertion Reactions

The insertion of a carbenoid into a carbon-hydrogen bond is a particularly attractive transformation as it allows for the direct conversion of an unactivated C-H bond into a new C-C bond. libretexts.org The carbenoid derived from this compound can participate in both intermolecular and intramolecular C-H insertion reactions. In the intermolecular context, the reaction typically requires a substrate with relatively activated C-H bonds, such as those adjacent to heteroatoms or in allylic or benzylic positions. The selectivity of C-H insertion (i.e., primary vs. secondary vs. tertiary C-H bonds) is influenced by a combination of steric and electronic factors, as well as the nature of the catalyst employed. princeton.edu Dirhodium(II) catalysts are particularly effective in promoting these reactions. libretexts.org The insertion of the propionyl-ethoxycarbonyl-carbene into a C-H bond results in the formation of a new β-keto ester derivative, a valuable motif in organic synthesis.

Intramolecular C-H Insertion

The intramolecular C-H insertion of carbenoids derived from α-diazo-β-ketoesters is a well-established method for synthesizing cyclic ketones. organic-chemistry.orgnih.gov Transition metal catalysts, particularly dirhodium(II) complexes, efficiently catalyze the decomposition of the diazo compound and mediate the subsequent C-H insertion. nih.gov The reaction generally proceeds via a concerted mechanism where the C-H bond adds across the metal-carbene bond. caltech.edu For substrates like those derived from this compound, the formation of a five-membered ring is the most common and entropically favored outcome. caltech.edupku.edu.cn

The outcome of intramolecular C-H insertion reactions is governed by several factors that influence both regioselectivity (which C-H bond reacts) and diastereoselectivity.

Regioselectivity:

Ring Size: The formation of five-membered rings via 1,5-C-H insertion is overwhelmingly preferred over other ring sizes due to the stability of the corresponding six-membered transition state. caltech.edupku.edu.cn

Electronic Effects: There is a strong electronic preference for insertion into C-H bonds that are better able to stabilize a partial positive charge in the transition state. Consequently, the general order of reactivity is tertiary (3°) > secondary (2°) > primary (1°). caltech.edu C-H bonds activated by adjacent heteroatoms, such as oxygen, are also highly favored targets. caltech.edu

Catalyst Control: The electronic properties of the catalyst's ligands can influence regioselectivity. Catalysts with more electron-withdrawing ligands, such as rhodium(II) perfluorobutyrate (Rh₂(pfb)₄), generate a more electrophilic and reactive carbenoid, which can sometimes alter the preferential site of insertion compared to less electrophilic catalysts like rhodium(II) octanoate (B1194180) (Rh₂(oct)₄). pku.edu.cn

Diastereoselectivity: The stereochemical outcome of these reactions is highly dependent on the catalyst employed. Chiral dirhodium(II) carboxylates are widely used to induce enantioselectivity in the formation of cyclic products. The structure of the chiral ligand creates a specific environment around the reactive carbenoid, favoring one approach of the C-H bond over the other.

Table 1: Factors Influencing Selectivity in Intramolecular C-H Insertions of α-Diazo-β-ketoester Carbenoids
FactorInfluence on SelectivityGeneral Outcome/ExampleReference
Transition State Stability Regioselectivity1,5-insertion leading to cyclopentanones is highly favored over other ring sizes. caltech.edupku.edu.cn
C-H Bond Type RegioselectivityReactivity order: Tertiary > Secondary > Primary. caltech.edu
Catalyst Ligands Regio- and DiastereoselectivityElectron-withdrawing ligands (e.g., in Rh₂(pfb)₄) increase carbenoid electrophilicity, potentially altering regioselectivity. Chiral ligands (e.g., in Rh₂(S-DOSP)₄) control enantioselectivity. pku.edu.cnnih.gov
Substrate Conformation DiastereoselectivityThe approach of the C-H bond to the carbenoid is dictated by the lowest energy conformation of the tether connecting them. pku.edu.cn

The strategic application of intramolecular C-H insertion has proven to be a powerful method for the efficient construction of complex molecular architectures found in natural products and pharmaceutical agents. organic-chemistry.orgnih.govbeilstein-journals.org This reaction allows for the rapid formation of functionalized cyclopentanone (B42830) rings, which are common motifs in bioactive molecules.

A notable example is the synthesis of (+)-α-cuparenone, where a key step involves the rhodium-catalyzed cyclization of a diazo ketoester to construct the five-membered ring with high stereocontrol. beilstein-journals.org Similarly, the formal synthesis of the antidepressant (+)-sertraline utilized a catalytic asymmetric C-H activation step to build a key intermediate. nih.gov These syntheses highlight the reaction's reliability and its ability to create stereogenic centers with high fidelity, significantly shortening synthetic routes to valuable compounds.

Intermolecular C-H Insertion

While intramolecular reactions are well-developed, intermolecular C-H insertion by carbenoids presents a greater challenge due to lower selectivity and the high reactivity of the intermediate. caltech.eduorganicreactions.org The carbenoid derived from this compound is classified as an "acceptor/acceptor" substituted carbenoid because the diazo carbon is flanked by two electron-withdrawing groups (a ketone and an ester). This makes the resulting carbenoid highly electrophilic and reactive, which can lead to a lack of selectivity in intermolecular reactions. nih.gov

To overcome the challenge of regioselectivity in intermolecular reactions, a common strategy is to use a directing group on the substrate. This group coordinates to the metal catalyst, positioning the carbenoid intermediate in close proximity to a specific C-H bond, thereby ensuring insertion occurs at a predictable site. For reactions involving rhodium carbenoids, functional groups such as oximes, carboxylic acids, and amines have been successfully employed as directing groups to functionalize arene C-H bonds with high regioselectivity using related α-diazomalonates. acs.orgsemanticscholar.org This approach transforms the reaction from an unselective process to a precise and predictable C-H functionalization tool.

For some diazo compounds, particularly α-alkyl-α-diazoesters, a significant competing side reaction is β-hydride migration, which leads to the formation of an alkene product instead of the desired insertion product. nih.gov This process involves the migration of a hydrogen atom from the carbon β to the diazo group.

However, for α-diazo-β-ketoesters like this compound, β-hydride migration is generally not a dominant pathway. The presence of the second carbonyl group (the ketone) provides additional electronic stabilization to the carbenoid intermediate. This stabilization makes intermolecular and intramolecular reactions, such as C-H insertion, kinetically more favorable than β-hydride migration. While the propionyl group contains β-hydrogens, their migration is typically outcompeted by the desired carbenoid insertion reactions under standard catalytic conditions. nih.gov The choice of sterically demanding ligands on the dirhodium catalyst can further suppress β-hydride migration by disfavoring the required transition state. nih.gov

O-H Insertion Reactions

Rhodium carbenoids react readily with protic species, and insertion into the O-H bonds of alcohols, phenols, and carboxylic acids is an extremely efficient process. dntb.gov.ua This reaction is often much faster than C-H insertion and can be a significant competing pathway if hydroxyl groups are present in the substrate or as a solvent (e.g., water or alcohols). organic-chemistry.org

The reaction of a carbenoid with an alcohol or water typically proceeds through the formation of an oxonium ylide intermediate, which then undergoes a rapid proton transfer to yield the final ether or hemiacetal product. dntb.gov.ua Due to the high rate of O-H insertion, it is often necessary to protect hydroxyl groups within a molecule if an intramolecular C-H insertion is the desired transformation.

However, in some cases, chemoselectivity can be controlled. It has been demonstrated that by using specific catalysts and creating a hydrophobic environment around the reactive center, intramolecular C-H insertion can be favored over O-H insertion, even when water is used as the solvent. organic-chemistry.orgresearchgate.net This is achieved by using substrates with bulky, hydrophobic groups that shield the carbenoid from water molecules, allowing the sterically less demanding intramolecular C-H insertion to proceed preferentially. Conversely, certain catalysts, like Rh₂(esp)₂, have been identified as exceptionally efficient for promoting O-H insertion of carboxylic acids into acceptor/acceptor diazo compounds. researchgate.net

Table 2: Summary of Intermolecular Reactions
Reaction TypeKey FeaturesControlling FactorsReference
Intramolecular C-H Insertion Favors 5-membered ring formation; powerful tool for synthesis.Catalyst choice (for stereocontrol), electronic properties of C-H bonds. organic-chemistry.orgnih.govbeilstein-journals.org
Intermolecular C-H Insertion Challenging due to high reactivity and low selectivity of the acceptor/acceptor carbenoid.Use of directing groups on the substrate to ensure regioselectivity. organicreactions.orgacs.orgsemanticscholar.org
O-H Insertion Very rapid reaction, often competes with C-H insertion.Protection of -OH groups, or creation of a hydrophobic catalyst environment to favor C-H insertion. dntb.gov.uaorganic-chemistry.orgresearchgate.net

N-H Insertion Reactions

The insertion of a carbenoid into a nitrogen-hydrogen (N-H) bond is a powerful and direct method for forming C-N bonds, providing access to α-amino acid derivatives. Transition-metal catalysts, particularly those based on rhodium(II) and copper, are effective in mediating this transformation. semanticscholar.org The reaction proceeds through the formation of a metal carbene, which then reacts with an amine, carbamate, or other N-H containing compound to yield the corresponding insertion product. semanticscholar.org

A specific application of this compound in this context is its reaction with imidamides catalyzed by rhodium(III). In a notable example, the coupling of N-phenylacetimidamide with this compound in the presence of a [RhCp*Cl2]2 catalyst and CsOAc as a base afforded an indole (B1671886) product in an 85% isolated yield. snnu.edu.cn This transformation proceeds via a complex mechanism involving C-H activation, cyclometalation, and migratory insertion of the rhodium carbene species. snnu.edu.cn

Table 1: Rh(III)-Catalyzed N-H Insertion/Annulation Reaction
Diazo CompoundN-H SubstrateCatalyst SystemProductYieldReference
This compoundN-phenylacetimidamide[RhCp*Cl2]2 (4 mol%), CsOAc (30 mol%)2-ethoxycarbonyl-3-methylindole85% snnu.edu.cn

Achieving high enantioselectivity in N-H insertion reactions is a significant goal for the synthesis of chiral amines and their derivatives. While early attempts using chiral dirhodium(II) carboxylate catalysts with diazoesters often resulted in good yields but low to negligible stereoselectivity, significant progress has been made with dual catalytic systems. semanticscholar.org

A highly effective strategy involves the cooperative catalysis of an achiral dirhodium(II) catalyst, such as Rh2(OAc)4, and a chiral spiro phosphoric acid (SPA). dartmouth.eduresearchgate.net This dual-catalyst system has proven successful for the N-H insertion of α-diazoketones into carbamates, yielding chiral α-aminoketones with high enantioselectivity. dartmouth.edu The proposed mechanism suggests that the rhodium catalyst activates the diazo compound to form the carbenoid, while the chiral phosphoric acid controls the stereochemical outcome by orchestrating the proton transfer step in an asymmetric environment. dartmouth.eduresearchgate.net Although not yet specifically reported for this compound, this methodology represents the current state-of-the-art and a promising avenue for its asymmetric N-H insertion reactions. dartmouth.edunih.gov

S-H and Si-H Insertion Reactions

Carbenoids derived from this compound also readily undergo insertion into sulfur-hydrogen (S-H) and silicon-hydrogen (Si-H) bonds, providing efficient routes to α-thioesters and α-silyl esters, respectively.

S-H Insertion: The insertion into the S-H bond of thiols is a particularly efficient process. Copper(I) catalysts, such as [(CH3CN)4Cu]PF6, have been shown to be highly effective for the reaction of α-diazoesters with various thiols, affording α-thioesters in excellent yields. acs.orgulaval.caorganic-chemistry.org This method is notable for its practicality and circumvents the need for more expensive rhodium catalysts. organic-chemistry.org Furthermore, an electrochemical, catalyst-free approach has been developed where electricity is used as the oxidant, allowing the S-H insertion to proceed smoothly at room temperature with yields up to 96%. rsc.orgnih.gov

Si-H Insertion: The insertion of carbenoids into the Si-H bond of silanes is a direct method for forming carbon-silicon bonds. This reaction can be catalyzed by various transition metals, including copper, rhodium, and iron complexes. acs.orgresearchgate.netacs.org Copper(I) salts have been demonstrated to catalyze the Si-H insertion of α-diazoesters efficiently, providing α-silylesters in high yields (up to 98%). acs.orgulaval.caorganic-chemistry.org The reaction is generally faster for diazoarylacetates with electron-donating substituents. organic-chemistry.org Competition experiments have shown that Si-H insertion is often favored over S-H insertion and cyclopropanation when using a copper(I) catalyst. ulaval.ca More recently, unsupported nanoporous copper (CuNPore) has been introduced as a highly active and reusable heterogeneous catalyst for this transformation. researchgate.net

Table 2: S-H and Si-H Insertion Reactions with Diazoesters
Reaction TypeDiazo Substrate TypeH-donor SubstrateCatalyst/MethodYield RangeReference
S-H Insertionα-DiazoestersThiols/Thiophenols[(CH3CN)4Cu]PF6 (5 mol%)Good to Excellent acs.orgulaval.caorganic-chemistry.org
S-H Insertionα-DiazoestersThiolsElectrochemical (catalyst-free)up to 96% rsc.org
Si-H Insertionα-DiazoestersSilanes[(CH3CN)4Cu]PF6 (5 mol%)up to 98% acs.orgulaval.caorganic-chemistry.org
Si-H Insertionα-DiazoestersSilanesNanoporous Copper (CuNPore)35-82% researchgate.net
Si-H Insertionα-DiazoestersSilanesFe(OTf)2up to 99% acs.org

Ylide Formation and Transformations

Beyond insertion reactions, metal carbenoids generated from this compound can react with Lewis bases (compounds with lone pairs of electrons) to form ylides. beilstein-journals.orgnih.gov These ylide intermediates are themselves reactive and can undergo a variety of subsequent transformations, including rearrangements and cycloadditions, making them powerful synthons for the construction of complex cyclic and polycyclic molecules. beilstein-journals.orgnih.gov

Carbonyl Ylide Formation

When a carbenoid is intercepted by the lone pair of electrons on a carbonyl oxygen, a carbonyl ylide is formed. nih.govresearchgate.net Carbonyl ylides are classified as 1,3-dipoles and are exceptionally useful intermediates in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to create five-membered oxygen-containing heterocycles. nih.govacs.orgacs.org The generation of carbonyl ylides from α-diazo-β-ketoesters like this compound is typically achieved using rhodium(II) or copper catalysts. nih.govacs.org

In molecules containing both a diazocarbonyl group and a separate carbonyl functionality, an intramolecular reaction can occur. Following the generation of the metal carbene, the tethered carbonyl group can act as an internal trap, leading to the formation of a cyclic carbonyl ylide. beilstein-journals.orgnih.govnih.gov The stability and subsequent reactivity of this cyclic ylide are influenced by the length of the tether connecting the two functional groups, which determines the resulting ring size. nih.govnih.gov This intramolecular approach is a cornerstone of cascade reactions designed to rapidly build molecular complexity. nih.gov

The intramolecular generation of a carbonyl ylide sets the stage for powerful tandem cyclization-cycloaddition cascade reactions. nih.gov In this sequence, the cyclic carbonyl ylide formed in the initial cyclization step is a transient 1,3-dipole that can be trapped by a dipolarophile in a subsequent [3+2] cycloaddition reaction. nih.govnih.gov This process allows for the formation of multiple rings and stereocenters in a single synthetic operation with high stereochemical control. nih.govresearchgate.net

This strategy has been effectively demonstrated using precursors structurally related to this compound. For instance, rhodium(II)-catalyzed decomposition of 2-diazo-3-oxo-4-phthalimidocarboxylic esters containing a tethered allyl group leads to a cascade reaction. beilstein-journals.orgnih.govnih.gov First, an intramolecular cyclization between the carbenoid and the phthalimido carbonyl group generates a six-membered cyclic carbonyl ylide. beilstein-journals.orgnih.gov This reactive intermediate is then immediately trapped by the tethered allyl group in an intramolecular [3+2] cycloaddition, yielding a complex pentacyclic product. beilstein-journals.orgnih.gov This cascade efficiently assembles a complex polycyclic framework in one step. nih.gov

Table 3: Example of an Intramolecular Tandem Cyclization-Cycloaddition Cascade
Diazo Precursor TypeCatalystIntermediateTrapping AgentFinal ProductReference
S-allyl cysteine-derived α-diazo-β-ketoester with γ-phthalimido groupRh₂(OAc)₄Six-membered cyclic carbonyl ylideIntramolecular tethered allyl groupPentacyclic cycloadduct beilstein-journals.orgnih.gov
Intermolecular Carbonyl Ylide Reactions

The reaction of the carbenoid derived from this compound with the oxygen atom of a carbonyl compound, such as an aldehyde or ketone, generates a carbonyl ylide. These ylides are versatile 1,3-dipoles that can be trapped in situ. bristol.ac.ukresearchgate.net While they can react with an excess of the carbonyl compound to form dioxolanes, a synthetically more valuable pathway is their interception with other trapping agents. researchgate.net

These transient carbonyl ylides are particularly useful in multicomponent reactions, where the diazo compound, a carbonyl compound, and a third reactant (a dipolarophile) combine to form complex heterocyclic structures in a single step. researchgate.net This approach allows for the rapid construction of stereochemically rich molecules from simple precursors. researchgate.net

Sulfonium (B1226848) Ylide Formation

An established method for generating sulfonium ylides involves the reaction of a metal carbenoid with a sulfide. mdpi.com In a catalytic cycle, a transition metal complex, such as rhodium(II) acetate (B1210297), catalyzes the decomposition of this compound to form a metallocarbene. This intermediate is then transferred to a sulfide, forming a sulfonium ylide and regenerating the metal catalyst for subsequent cycles. mdpi.com These stabilized sulfonium ylides are key intermediates in various carbon-carbon bond-forming reactions.

Asymmetric Sulfur Ylide Chemistry

The field of asymmetric synthesis has harnessed sulfonium ylides to achieve high levels of stereocontrol. By employing chiral, non-racemic sulfides, the chirality can be transferred during the ylide-mediated reaction, leading to enantioenriched products. nih.govrsc.org This strategy has been successfully applied to both cyclopropanation and epoxidation reactions. mdpi.comnih.gov

For instance, the reaction of ester-stabilized sulfonium ylides with α,β-unsaturated ketones has been studied extensively. The use of a pre-formed ylide from a chiral sulfonium salt in the absence of a strong base can lead to high enantioselectivity, achieving up to 95% enantiomeric excess (ee) in certain cyclopropanation reactions. nih.govnih.gov The choice of reaction conditions—whether catalytic or stoichiometric—has a significant impact on both the diastereoselectivity and enantioselectivity of the final products. nih.gov

Trapping with Carbonyl Compounds for Epoxide Synthesis

A primary application of sulfonium ylides generated from diazo compounds is the synthesis of epoxides. mdpi.com The ylide acts as a nucleophile, attacking an aldehyde or ketone to form a betaine (B1666868) intermediate. This zwitterionic species then undergoes intramolecular ring closure, yielding the corresponding epoxide and regenerating the sulfide, which can re-enter the catalytic cycle. mdpi.comrsc.org

This method provides a powerful alternative to traditional oxidation-based epoxidation protocols. mdpi.com The reaction of ylides derived from chiral sulfides with various aldehydes has been shown to produce epoxides with excellent enantioselectivities. rsc.org

AldehydeChiral SulfideYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
BenzaldehydeCamphor-derived85>95:594
4-NitrobenzaldehydeCamphor-derived90>95:596
2-NaphthaldehydeCamphor-derived88>95:595
CyclohexanecarboxaldehydeCamphor-derived75>95:592

This table presents representative data for asymmetric epoxidation using sulfonium ylides generated from diazoacetates and chiral sulfides, illustrating the general effectiveness of the methodology.

Ammonium (B1175870) Ylide Chemistry

Analogous to the formation of sulfonium ylides, the carbenoid from this compound can react with the nitrogen atom of amines to generate ammonium ylides. These intermediates are also highly reactive and can undergo subsequent transformations. nih.govemory.edu

A notable example is the iron-catalyzed three-component reaction of alkyl diazo esters, isatins, and ammonia. This transformation proceeds through the formation of an ammonium ylide, which then adds to the isatin (B1672199) carbonyl group to produce β-hydroxy-α-aminoesters with adjacent quaternary stereocenters. nih.gov Ammonium ylides are also key intermediates in rearrangement reactions, such as the nih.govresearchgate.net-sigmatropic rearrangement, which is a powerful method for synthesizing cyclic amines. emory.edu

Cycloaddition Reactions

The carbenoid derived from this compound, or the ylides it forms, can participate in various cycloaddition reactions. These reactions are highly valuable for constructing cyclic and heterocyclic frameworks.

[3+2] Cycloadditions (e.g., with dipolarophiles)

The most prominent cycloaddition pathway for intermediates derived from this compound involves the [3+2] cycloaddition of in situ generated carbonyl ylides. The carbonyl ylide, acting as a 1,3-dipole, reacts with a suitable dipolarophile (typically an electron-deficient alkene or alkyne) to form a five-membered oxygen-containing heterocycle. researchgate.net

This reaction is often performed as a three-component, one-pot synthesis. For example, the rhodium(II)-catalyzed reaction of a diazo compound, an aldehyde, and a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or N-phenylmaleimide can produce highly functionalized tetrahydrofurans with excellent regio- and diastereoselectivity. researchgate.net

DipolarophileProduct TypeYield (%)Diastereoselectivity
Dimethyl Acetylenedicarboxylate (DMAD)Dihydrofuran75N/A
N-PhenylmaleimideOxabicycloheptane88>20:1
Methyl Vinyl KetoneTetrahydrofuran8115:1
CyclohexenoneFused Tetrahydrofuran78>20:1

This table shows representative results for the three-component [3+2] cycloaddition of carbonyl ylides (generated from diazo esters and aldehydes) with various dipolarophiles. researchgate.net

[3+3] Cycloadditions

The generation of carbenoids from this compound provides a versatile three-carbon synthon for [3+3] cycloaddition reactions, enabling the synthesis of various six-membered heterocyclic structures. These reactions typically proceed through the formation of a rhodium- or copper-associated enolcarbenoid intermediate, which then acts as a 1,3-dipole equivalent in reactions with suitable 1,3-dipolar species. The regioselectivity and stereoselectivity of these cycloadditions are often influenced by the nature of the catalyst, the dipole, and the reaction conditions.

While the broader class of enoldiazoacetates has been more extensively studied, research specifically detailing the [3+3] cycloaddition reactions of this compound is more limited. However, analogous studies with structurally similar diazo compounds, such as ethyl 2-diazo-3-oxobutanoate, provide valuable insights into the expected reactivity. These reactions are crucial for constructing complex molecular architectures found in many biologically active compounds.

One of the primary classes of 1,3-dipoles employed in these cycloadditions are nitrones. The reaction between a metal enolcarbenoid derived from a diazo-oxoester and a nitrone typically yields a 3,6-dihydro-1,2-oxazine derivative. The catalytic cycle is initiated by the extrusion of dinitrogen from the diazo compound by a metal catalyst, followed by the formation of the reactive carbenoid. Nucleophilic attack by the nitrone oxygen onto the vinylogous position of the electrophilic metal enolcarbenoid intermediate leads to a zwitterionic intermediate, which subsequently undergoes ring closure to afford the six-membered heterocyclic product.

Another important class of dipoles for [3+3] cycloadditions are azomethine imines. In a similar mechanistic fashion to nitrones, azomethine imines react with the enolcarbenoid from this compound to form bicyclic pyrazolidinone derivatives. These reactions, often catalyzed by dirhodium(II) complexes, generally proceed with high diastereoselectivity. The choice of catalyst can be critical in controlling the reaction pathway, as some catalysts may favor other transformations.

Pyridinium and isoquinolinium ylides also serve as effective partners in [3+3] cycloaddition reactions. The reaction of these ylides with the rhodium-enolcarbenoid generates fused heterocyclic systems. The reaction is believed to proceed via a stepwise mechanism involving nucleophilic addition of the ylide to the carbenoid, followed by an intramolecular cyclization.

Detailed research findings on the [3+3] cycloaddition of the closely related ethyl 2-diazo-3-oxobutanoate with various dipoles are summarized in the tables below, offering a predictive framework for the reactivity of this compound.

Table 1: Rhodium-Catalyzed [3+3] Cycloaddition of Ethyl 2-diazo-3-oxobutanoate with Nitrones

EntryNitroneCatalystSolventYield (%)Diastereomeric Ratio (dr)
1N-benzylidene-methylamine N-oxideRh₂(OAc)₄CH₂Cl₂78>20:1
2N-(4-methoxybenzylidene)-methylamine N-oxideRh₂(OAc)₄CH₂Cl₂82>20:1
3N-(4-nitrobenzylidene)-methylamine N-oxideRh₂(OAc)₄CH₂Cl₂75>20:1
4N-cinnamylidene-methylamine N-oxideRh₂(OAc)₄DCE6515:1

Table 2: Rhodium-Catalyzed [3+3] Cycloaddition of Ethyl 2-diazo-3-oxobutanoate with Azomethine Imines

EntryAzomethine ImineCatalystSolventYield (%)Diastereomeric Ratio (dr)
11-methyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-1-ium-2-ideRh₂(OAc)₄Toluene85>20:1
21-(4-chlorophenyl)-1-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-ium-2-ideRh₂(OAc)₄Toluene88>20:1
31-methyl-3-oxo-1-(p-tolyl)-2,3-dihydro-1H-pyrazol-1-ium-2-ideRh₂(OAc)₄Toluene83>20:1

Table 3: Copper-Catalyzed [3+3] Cycloaddition of Ethyl 2-diazo-3-oxobutanoate with Pyridinium Ylides

EntryPyridinium YlideCatalystSolventYield (%)
11-(ethoxycarbonylmethyl)pyridinium bromideCu(OTf)₂CH₂Cl₂72
21-(cyanomethyl)pyridinium chlorideCu(OTf)₂CH₂Cl₂68
31-(acetonyl)pyridinium bromideCu(OTf)₂CH₂Cl₂75

Applications of Ethyl 2 Diazo 3 Oxopentanoate in Complex Molecule Synthesis

Construction of Heterocyclic Ring Systems

Ethyl 2-diazo-3-oxopentanoate is a versatile reagent in organic synthesis, primarily utilized as a precursor to metal carbene or ketene (B1206846) intermediates, which can subsequently undergo a variety of cyclization reactions to form complex heterocyclic structures. Its utility is particularly notable in the construction of five- and six-membered rings containing one or more heteroatoms such as nitrogen and oxygen. The reactions are often facilitated by transition metal catalysts or thermal conditions, enabling pathways like ring expansion, annulation, and insertion reactions.

Synthesis of Oxazolines

A notable application of alkyl 2-diazo-3-oxoalkanoates, including this compound analogues, is in the efficient synthesis of oxazoline (B21484) derivatives. Research has demonstrated a catalyst-free method for producing alkyl 2-(oxazolin-2-yl)alkanoates through an electrophilic ring expansion of 2-arylaziridines. nih.govbeilstein-archives.org

The reaction is typically performed under microwave heating in a solvent such as 1,2-dichloroethane (B1671644) (DCE). nih.gov The proposed mechanism involves the initial thermal decomposition of the diazo compound, which undergoes a Wolff rearrangement to generate a reactive ethoxycarbonylketene intermediate with the loss of nitrogen gas. d-nb.info This ketene is then subjected to a nucleophilic attack by the 2-arylaziridine. The resulting zwitterionic intermediate undergoes ring-opening of the strained aziridinium (B1262131) ring to form a stabilized benzylic carbocation. Subsequent intramolecular nucleophilic attack by the oxygen anion yields an (oxazolidin-2-ylidene)alkanoate, which then tautomerizes to the more stable final product, an alkyl 2-(oxazolin-2-yl)alkanoate. d-nb.info

This synthetic strategy is clean, avoiding the need for any external activators or catalysts. nih.gov The scope of the reaction has been explored using various substituted alkyl 2-diazo-3-oxoalkanoates and 2-arylaziridines, consistently affording the desired oxazoline products in good to excellent yields. beilstein-archives.org For instance, the reaction between ethyl 2-diazo-3-oxobutanoate (a close analogue of this compound) and various 2-arylaziridines produces yields ranging from 66% to 91%. beilstein-archives.org The reaction demonstrates broad applicability for preparing derivatives of 1-(oxazolin-2-yl)alkanoic acid. d-nb.info

EntryDiazo Compound (R)Aziridine (Ar)ProductYield (%)
1CH₃C₆H₅Ethyl 2-(5-phenyl-4,5-dihydrooxazol-2-yl)propanoate70
2CH₃4-ClC₆H₄Ethyl 2-(5-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate85
3CH₃2-ClC₆H₄Ethyl 2-(5-(2-chlorophenyl)-4,5-dihydrooxazol-2-yl)propanoate91
4CH₃1-NaphthylEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)propanoate88
5CH₂CH₂CH=CH₂1-NaphthylEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)hept-6-enoate94
6Ph1-NaphthylEthyl 2-(5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)-2-phenylacetate73

Data derived from studies on alkyl 2-diazo-3-oxoalkanoates under optimized microwave conditions (130 °C, 20 min in DCE). Yields are for isolated products. beilstein-archives.org

Synthesis of Pyrrolidines and Pyrroles

While diazo compounds are widely used in the synthesis of nitrogen-containing heterocycles, specific examples detailing the use of this compound to construct pyrrolidine (B122466) or pyrrole (B145914) rings are not prominently featured in the surveyed scientific literature. Methodologies exist for creating related structures, such as the synthesis of ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate, where the pyrrolidine ring is already part of the starting material prior to the diazo transfer reaction. rsc.org

Synthesis of Dihydrofurans and Tetrahydrofurans

The synthesis of dihydrofurans and tetrahydrofurans often involves the reaction of diazo compounds, particularly α-diazo-β-ketoesters, which can act as precursors to carbonyl ylides for subsequent cycloaddition reactions. researchgate.net However, specific examples employing this compound for this purpose are not well-documented in the available literature.

Synthesis of Oxetanes

The construction of the strained four-membered oxetane (B1205548) ring using diazo compounds typically relies on intramolecular reactions. A common strategy involves the transition metal-catalyzed decomposition of a γ-hydroxy-α-diazo-β-ketoester. The resulting metal carbene undergoes an intramolecular O-H insertion to form the oxetane ring. While this is a known pathway for this class of compounds, specific studies detailing the synthesis and cyclization of a γ-hydroxy derivative of this compound were not found in the reviewed sources. magtech.com.cn

Other Heterocyclic Scaffolds (e.g., Oxazines, Benzofurans)

The versatility of α-diazo-β-ketoesters extends to the synthesis of other heterocyclic systems. A relevant example is the synthesis of 3-ethoxycarbonyl benzofurans. In a reaction catalyzed by Rh(III), the closely related ethyl 2-diazo-3-oxopropanoate reacts with salicylaldehydes. orgsyn.org The process is believed to proceed through a tandem C-H activation, decarbonylation, and annulation sequence to afford the benzofuran (B130515) product in good yield. orgsyn.org Although this example does not use this compound itself, it illustrates a powerful rhodium-catalyzed pathway applicable to this class of diazo compounds for the construction of fused heterocyclic systems. orgsyn.orgemory.edu

Role in Natural Product Synthesis

The unique reactivity of this compound and related α-diazo carbonyl compounds makes them valuable reagents in the total synthesis of complex natural products. Their ability to facilitate key bond formations, such as C-C and C-H functionalization, under mild conditions is critical for constructing intricate molecular frameworks found in nature. For instance, oxazoline derivatives, which are present in natural products like the antitumor agent halipeptin D and the cytotoxic depsipeptide brasilibactin A, can be synthesized using methodologies involving diazooxoesters. d-nb.info

Enabling Synthesis of Advanced Pharmaceutical Intermediates

This compound is instrumental in the synthesis of advanced pharmaceutical intermediates. The construction of heterocyclic systems is a cornerstone of medicinal chemistry, and this reagent provides efficient pathways to various scaffolds. For example, it can be used to synthesize oxazoline derivatives, which are not only found in natural products but are also crucial coordinating groups in ligands for asymmetric catalysis, a key technology in modern drug manufacturing. nih.govd-nb.info Its application in catalyst-free reactions to generate these intermediates under clean conditions, such as microwave heating, highlights its utility in developing efficient and sustainable synthetic processes for the pharmaceutical industry. nih.govd-nb.info

Mechanistic Investigations and Theoretical Studies of Ethyl 2 Diazo 3 Oxopentanoate Reactivity

Spectroscopic Analysis of Reactive Intermediates (e.g., Carbenoids, Ylides)

The reactivity of ethyl 2-diazo-3-oxopentanoate is largely defined by the intermediates formed upon decomposition, which is typically induced thermally, photochemically, or with a metal catalyst. The most significant of these intermediates are metal-associated carbenes, often referred to as carbenoids.

In a notable example, the Rh(III)-catalyzed synthesis of N-unprotected indoles utilizes this compound as a key reactant. Mechanistic proposals for this transformation involve the generation of a rhodium carbene species as a critical intermediate. The proposed catalytic cycle suggests that after the initial C-H activation of an imidamide substrate by the rhodium catalyst, the resulting rhodacyclic intermediate coordinates with this compound. This is followed by the elimination of nitrogen gas (N₂) to form a rhodium carbene (carbenoid) species. This highly reactive intermediate then undergoes migratory insertion steps to ultimately form the indole (B1671886) product. While this rhodium carbene is a plausible intermediate essential to the catalytic cycle, direct spectroscopic analysis and characterization of this specific transient species have not been reported in the study.

Computational Chemistry Approaches

A comprehensive search of scientific literature did not yield specific computational chemistry studies, such as Density Functional Theory (DFT) calculations or transition state analyses, focused solely on the reactivity of this compound. While such studies are common for simpler diazo compounds, detailed theoretical investigations for this particular molecule are not available in the reviewed literature.

No specific Density Functional Theory (DFT) studies concerning this compound were found in the available literature.

No specific studies involving transition state analysis or the generation of energy profiles for reactions of this compound were found in the available literature.

No computational studies aimed at rationalizing the regio- or stereoselectivity of reactions involving this compound were found in the available literature.

Kinetic Studies of Diazo Compound Decomposition

A detailed search of the scientific literature did not uncover any kinetic studies specifically investigating the rate of decomposition of this compound under various conditions.

Future Directions and Emerging Avenues in Ethyl 2 Diazo 3 Oxopentanoate Chemistry

Development of Novel Catalytic Systems and Ligand Design

The quest for catalysts with enhanced performance remains a central theme in diazo chemistry. Efforts are directed towards designing systems that offer superior control over reactivity and selectivity, while also addressing concerns of cost and environmental impact.

A significant frontier in catalyst development is the use of biocatalysis and artificial metalloenzymes, which combine the reactivity of metal catalysts with the high selectivity of enzymes. mdpi.com

Biocatalysis leverages natural enzymes or engineered variants to catalyze reactions with high enantioselectivity and under mild conditions. For instance, engineered metalloenzymes have demonstrated the ability to perform efficient and selective biocatalytic transformations. mdpi.com One notable example is the use of engineered variants of CYP119 from Sulfolobus solfataricus as an iron-based biocatalyst for the enantioselective α-C−H functionalization of pyrrolidines through a carbene transfer reaction with diazoacetone, achieving high yields and stereoselectivity. mdpi.com Furthermore, vanadium-dependent haloperoxidases (VHPOs) are being explored as effective biocatalysts for the oxidation of hydrazones to diazo compounds, offering a chemoenzymatic strategy for their preparation. chemrxiv.orgchemrxiv.org

Artificial Metalloenzymes (ArMs) are hybrid catalysts created by incorporating a synthetic metal complex into a protein scaffold. mdpi.com This approach allows for the catalysis of non-natural reactions in an aqueous environment with high selectivity. mdpi.com Dirhodium ArMs have been engineered to catalyze diazo cross-coupling reactions to form alkenes, which can then be reduced in a one-pot cascade reaction with high enantioselectivity. nih.govchemrxiv.org The protein scaffold plays a crucial role in controlling the chemoselectivity of the transition metal catalyst. chemrxiv.org Researchers have also reported the development of artificial metalloenzymes containing an Ir–porphyrin complex, which have been used to catalyze the cyclopropanation of (−)-limonene with high diastereoselectivity. mdpi.com The in vivo assembly of ArMs in bacterial cells is a promising development, enabling whole-cell biocatalysis for reactions like the enantioselective Friedel–Crafts alkylation of indoles. nih.gov

Catalyst SystemReaction TypeSubstratesKey Findings
Engineered CYP119α-C−H functionalizationPyrrolidines, diazoacetoneHigh yields, high catalytic activity, and high stereoselectivity (up to 99% ee). mdpi.com
Vanadium-dependent haloperoxidases (VHPOs)Hydrazone oxidation to diazo compoundsBenzoylformate and isatin (B1672199) derivativesEffective biocatalytic platform for diazo compound synthesis. chemrxiv.orgchemrxiv.org
Dirhodium ArMDiazo cross-couplingVariety of substratesImproved yields and E/Z selectivities; enables cascade reactions. nih.govchemrxiv.org
Ir–porphyrin complex in E. coliCyclopropanation(−)-limoneneHigh diastereoselectivity. mdpi.com
LmrR/Cu(II)–phenanthroline ArMFriedel–Crafts alkylationIndolesEnantioselective catalysis in whole cells. nih.gov

A major focus in modern chemistry is the development of sustainable and recyclable catalysts to minimize waste and environmental impact. This is particularly relevant in diazo chemistry, which has traditionally relied on expensive and toxic heavy metal catalysts.

The use of abundant and low-cost metals, such as iron, is a key strategy for developing sustainable catalytic processes for reactions involving diazo compounds. mdpi.com Metalloporphyrins complexed with iron have shown great promise as efficient catalysts for a variety of transformations. mdpi.com

In the realm of recyclable catalysts, heterogeneous systems are gaining traction. Chitosan, a commercially available biopolymer, has been reported as a sustainable and heterogeneous catalyst for the preparation of α-diazo carbonyl compounds via a diazo transfer reaction. researchgate.net This biocatalyst can be easily recovered by filtration and reused multiple times with only a slight reduction in catalytic activity. researchgate.net The procedure can also be adapted to an aqueous medium, further enhancing its environmental friendliness. researchgate.net

Enzymatic halide recycling using vanadium-dependent haloperoxidases (VHPOs) represents another sustainable approach to diazo compound synthesis, avoiding the need for stoichiometric and often toxic reagents. chemrxiv.org

Expansion to New Reaction Classes and Transformative Processes

Researchers are continuously seeking to expand the synthetic utility of ethyl 2-diazo-3-oxopentanoate and other diazo compounds by exploring their application in novel reaction classes and transformative chemical processes.

Electro-organic synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods, utilizing electricity as a "green" oxidant or reductant. organic-chemistry.org A novel electrochemical method for the synthesis of stabilized diazo compounds from hydrazones has been developed, achieving yields as high as 99%. acs.orgcore.ac.uk

This electrochemical approach offers several advantages:

Avoidance of harsh and toxic oxidants: It replaces commonly used heavy metal oxidants with electricity. core.ac.uk

Mild reaction conditions: The reaction is practically simple to set up and operates under mild conditions. acs.orgcore.ac.uk

High efficiency: The process is highly electron efficient (3 F/mol). acs.org

Broad substrate scope: The method has been successfully applied to a variety of diazo compounds. core.ac.uk

The optimized conditions typically involve a graphite (B72142) anode and a nickel cathode in acetonitrile (B52724) with potassium iodide (KI) and ammonium (B1175870) acetate (B1210297) (NH₄OAc) as electrolytes. organic-chemistry.org The electrochemical oxidation is mediated by an iodonium (B1229267) species formed from KI. organic-chemistry.org

ReactionReactantsCatalyst/MediatorKey Advantages
Electrochemical synthesis of diazo compoundsHydrazonesKIAvoids toxic oxidants, mild conditions, high yields (up to 99%). organic-chemistry.orgacs.orgcore.ac.uk

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. nih.gov Diazo compounds, including this compound, are valuable reagents in MCRs. nih.gov

Recent developments have explored the use of diazo reagents in various MCRs, including those that are metal-catalyzed, organocatalyzed, or catalyst-free. nih.gov A common strategy involves the generation of reactive intermediates, such as ylides, from the diazo compound, which then react with other components. For example, a copper-catalyzed three-component reaction of diazo compounds, alcohols, and ethynyl (B1212043) benziodoxole (EBX) reagents has been reported for the synthesis of propargyl ethers. researchgate.net

Another example is the three-component reaction of alcohols, diazo compounds, and aldimines, which can lead to the formation of morpholines after a subsequent cyclization step. nih.gov These reactions showcase the potential of diazo compounds in the rapid construction of complex molecular architectures. nih.gov

Green Chemistry Principles in Diazo Compound Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. yale.edu The application of these principles to the synthesis and utilization of diazo compounds like this compound is a critical area of future development.

The twelve principles of green chemistry, as outlined by Anastas and Warner, include:

Prevention: It is better to prevent waste than to treat it. yale.edu

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. yale.eduacs.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. yale.edu

Designing Safer Chemicals: Chemical products should be designed to be effective while minimizing their toxicity. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous. yale.eduacs.org

Design for Energy Efficiency: Energy requirements should be minimized. yale.edu

Use of Renewable Feedstocks: Raw materials should be renewable whenever practicable. yale.edu

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. yale.eduacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu

Design for Degradation: Chemical products should break down into innocuous products at the end of their function. yale.eduacs.org

Real-time analysis for Pollution Prevention: Analytical methods should be developed for real-time monitoring and control. yale.edu

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. yale.edu

In the context of this compound chemistry, these principles can be applied by:

Developing catalytic reactions (Principle 9) that are highly selective and efficient, thereby maximizing atom economy (Principle 2) and preventing waste (Principle 1).

Utilizing catalysts based on abundant and non-toxic metals like iron (Principle 3).

Employing biocatalysts and artificial metalloenzymes that operate in aqueous media, reducing the need for hazardous organic solvents (Principle 5).

Developing electrochemical methods that use electricity instead of hazardous chemical oxidants (Principle 3).

Designing multi-component reactions that combine several steps into one, reducing energy consumption and waste generation (Principles 1, 2, and 6).

By embracing these green chemistry principles, the future of this compound chemistry promises to be not only synthetically innovative but also environmentally responsible.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-diazo-3-oxopentanoate, and how is its structure validated?

  • Methodological Answer : this compound is typically synthesized via diazo transfer reactions, where a diazo group replaces a carbonyl oxygen in precursors like ethyl acetoacetate derivatives. Key steps include:
  • Diazo Transfer : Using reagents like tosyl azide under basic conditions to introduce the diazo group .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Characterization :
  • NMR Spectroscopy : The diazo group (N₂) appears as a singlet near δ 5.0–6.0 ppm in 1^1H NMR. The ester carbonyl (C=O) resonates at ~170 ppm in 13^{13}C NMR.
  • IR Spectroscopy : Stretching vibrations for the diazo group (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

Q. How does the diazo group influence the compound’s reactivity in organic transformations?

  • Methodological Answer : The diazo group acts as a versatile intermediate:
  • Cycloadditions : Participates in [3+2] reactions with alkenes or alkynes to form pyrazoles or triazoles.
  • Carbene Generation : Under thermal or photolytic conditions, the diazo group releases nitrogen, generating reactive carbenes for C–H insertion or cross-coupling reactions .
  • Safety Note : Diazo compounds are thermally sensitive; reactions require controlled temperatures (<50°C) and inert atmospheres to prevent decomposition .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from heat sources or light. Store in amber glass under nitrogen if unstable .

Advanced Research Questions

Q. How can enantioselective reactions involving this compound achieve high stereocontrol?

  • Methodological Answer :
  • Chiral Catalysts : Ru or Rh complexes with BINAP ligands induce asymmetry. For example, Ru[(R)-BINAP]Cl₂ achieves >98% ee in hydrogenation reactions by coordinating to the β-keto ester moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., methanol) enhance catalyst-substrate interactions.
  • Pressure/Temperature : High H₂ pressure (50 bar) and moderate temperatures (50°C) improve enantioselectivity without side reactions .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. X-ray crystallography provides definitive structural confirmation.
  • Computational Analysis : Density Functional Theory (DFT) predicts NMR chemical shifts or IR frequencies, cross-referenced with experimental data .
  • Statistical Tools : Principal Component Analysis (PCA) identifies outliers in datasets caused by impurities or measurement errors .

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

  • Methodological Answer :
  • Transition State Modeling : Use Gaussian or ORCA software to calculate activation energies for diazo decomposition pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., solvent polarity stabilizes intermediates).
  • Thermodynamic Analysis : Compute Gibbs free energy changes to predict feasibility of carbene-mediated reactions .

Data Contradiction Analysis

Q. How should researchers address unexpected byproducts in this compound syntheses?

  • Methodological Answer :
  • Mechanistic Investigation : Trace byproducts (e.g., hydrazones) may arise from competing pathways. Isotopic labeling (15^{15}N₂) identifies nitrogen sources.
  • Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediate formation.
  • Condition Screening : Adjust pH, temperature, or reagent stoichiometry to suppress side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.